(S)-4-Benzyloxazolidine-2,5-dione
Overview
Description
Synthesis Analysis
- A series of benzyloxazolidine-2,4-diones, which includes compounds like (S)-4-Benzyloxazolidine-2,5-dione, have been synthesized and evaluated for their hypoglycemic properties. These compounds demonstrated the ability to lower blood glucose levels in animal models (Dow et al., 1991).
- Innovative methods have been developed for the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide, providing a novel and environmentally friendly approach to creating these compounds (Zhang et al., 2015).
Molecular Structure Analysis
- The molecular structure of compounds similar to (S)-4-Benzyloxazolidine-2,5-dione has been elucidated through various studies. For example, the crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride, a related compound, reveals the orientation and conformation of its molecular components (Inada & Kanazawa, 2017).
Chemical Reactions and Properties
- The biocatalytic reduction of carbon-carbon double bonds in 5-benzylidenethiazolidine-2,4-diones, which are structurally related to (S)-4-Benzyloxazolidine-2,5-dione, has been explored. This research has implications for the treatment of non-insulin dependent diabetes mellitus (Cantello et al., 1994).
Physical Properties Analysis
- Research into the physical properties of compounds like (S)-4-Benzyloxazolidine-2,5-dione is less prominent in the literature. However, studies on related compounds can provide insights into their behavior under different physical conditions and their stability.
Chemical Properties Analysis
- The chemical properties of (S)-4-Benzyloxazolidine-2,5-dione and related compounds have been explored in various studies. These include investigations into their reactivity, potential as hypoglycemic agents, and their behavior in chemical reactions (Dow et al., 1991).
Scientific Research Applications
Hypoglycemic Agent : (S)-4-Benzyloxazolidine-2,5-dione derivatives have been identified as potent hypoglycemic agents. They have been found effective in lowering blood glucose levels in genetically obese mice. The introduction of certain structural elements like benzofuran can greatly enhance their in vivo potency (Dow et al., 1991).
Structural Analysis : Research on the crystal structure of compounds related to (S)-4-Benzyloxazolidine-2,5-dione, such as O-benzyl-L-tyrosine N-carboxy anhydride, has shown specific orientations and dihedral angles of the constituent rings, which can be crucial for understanding its chemical behavior and potential applications (Inada & Kanazawa, 2017).
Synthesis Techniques : There have been advancements in the synthesis methods for derivatives of (S)-4-Benzyloxazolidine-2,5-dione. For instance, a metal-free oxidative cyclization method has been developed for producing 5,5-disubstituted oxazolidine-2,4-diones, which are structurally related. This process involves the formation of a C-O bond and is diastereospecific (Duddupudi et al., 2020).
Biocatalytic Reduction : There is a novel biotransformation system for the reduction of carbon-carbon double bonds in compounds structurally similar to (S)-4-Benzyloxazolidine-2,5-dione. This process, utilizing red yeasts, can yield compounds useful for treating non-insulin dependent diabetes mellitus (Cantello et al., 1994).
Hypolipidemic Activity : Certain derivatives of (S)-4-Benzyloxazolidine-2,5-dione have shown hypolipidemic activities in animal models. These compounds have been tested for their ability to lower serum cholesterol and triglyceride levels (Sohda et al., 1982).
Polymerization Applications : Studies have also explored the polymerization reactions of derivatives of (S)-4-Benzyloxazolidine-2,5-dione. This includes reactions under microwave irradiation, leading to the formation of novel polyureas with potential industrial applications (Mallakpour & Rafiee, 2004).
Anticonvulsive Properties : Derivatives of (S)-4-Benzyloxazolidine-2,5-dione, such as Tridione, have been studied for their anticonvulsive properties in experimental animals, showing potential in controlling epileptic attacks (Everett & Richards, 1944).
Safety And Hazards
This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves considering potential areas of future research, such as new synthesis methods, applications, or investigations into the compound’s properties.
For a specific compound like “(S)-4-Benzyloxazolidine-2,5-dione”, you would need to consult the relevant scientific literature. Tools like Google Scholar or databases like PubMed can be useful for this. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
(4S)-4-benzyl-1,3-oxazolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIVYSGPXCELZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542763 | |
Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyloxazolidine-2,5-dione | |
CAS RN |
14825-82-2 | |
Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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